![molecular formula C8H11NO2 B1457532 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one CAS No. 1539973-82-4](/img/structure/B1457532.png)

1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of similar compounds often involves various synthetic routes . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one” would depend on its specific structure. Imidazole, for example, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Crystal Structure Analysis

The compound has been studied using Density Functional Theory (DFT) and Hirshfeld surface analysis . The DFT/B3LYP/6–311 G(d,p) method was used to determine the HOMO– LUMO energy levels . The molecular electrostatic potential surfaces were investigated by Hirshfeld surface analysis and two-dimensional fingerprint plots were used to analyse the intermolecular interactions in the molecule .

Biological Activity

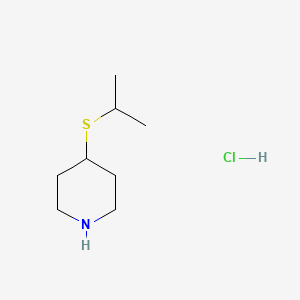

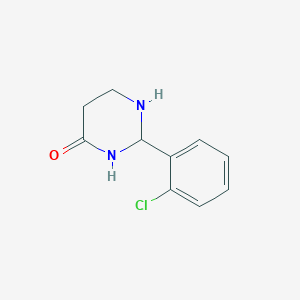

Piperidine derivatives, which include this compound, exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antimalarial and general anesthetic . The biological properties of piperidines are highly dependent on the type and position of substituents on the heterocyclic ring .

Agrochemicals and Pharmaceuticals

Piperidine derivatives are the intermediate products in agrochemicals and pharmaceuticals . They are widely used as building block molecules in many industries .

Rubber Vulcanization Accelerators

Piperidine derivatives are also used as rubber vulcanization accelerators .

Alkaloids

Various piperidine derivatives are present in numerous alkaloids .

Anticancer Agents

Some derivatives of the compound have shown promising results as anticancer agents . They have been evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

Fungicidal Activity

Some derivatives of the compound have shown fungicidal activity against certain strains .

Future Directions

Mechanism of Action

Target of Action

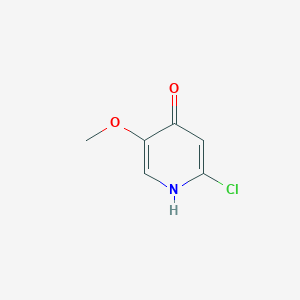

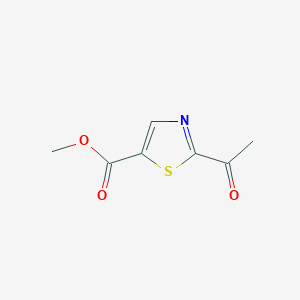

The compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring. Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .

Mode of Action

The exact nature of these interactions would depend on the specific structure and properties of the compound .

Biochemical Pathways

For example, some oxazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the pathways these proteins are involved in .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some oxazole derivatives have been found to induce cell death in cancer cells, while others have anti-inflammatory effects by reducing the production of inflammatory cytokines .

properties

IUPAC Name |

1-(2-propan-2-yl-1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5(2)8-9-7(4-11-8)6(3)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOYKZNCQDQAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)

![2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1457458.png)

![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione](/img/structure/B1457470.png)